molecular formula C7F5N B1630612 Pentafluorobenzonitrile CAS No. 773-82-0

Pentafluorobenzonitrile

Cat. No.: B1630612
CAS No.: 773-82-0
M. Wt: 193.07 g/mol
InChI Key: YXWJGZQOGXGSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorobenzonitrile is a compound that is useful as a catalyst in organic reactions . It is also useful in the liquid-phase exfoliation of graphite for solubilized graphene .


Synthesis Analysis

This compound has been used in the synthesis of novel fluorinated poly(ether nitrile)s . It was also used in the synthesis of pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . Another synthesis method involves the reaction of pentachlorobenzonitrile with anhydrous potassium fluoride at 300–480° to yield this compound .


Molecular Structure Analysis

The molecular formula of this compound is C7F5N . Its molecular weight is 193.0736 .


Chemical Reactions Analysis

This compound reacts with ammonia, aniline, and o-phenylenediamine and with chloride, bromide, iodide, methoxide, hydroxide, acetate, benzoate, and azide ions mainly by displacement of the 4-fluorine atom . Reaction with an excess of chloride ion yields pentachlorobenzonitrile .


Physical and Chemical Properties Analysis

This compound is a liquid at 20°C . Its refractive index is 1.442 . It has a boiling point of 162-164°C and a density of 1.532 g/mL at 25°C .

Scientific Research Applications

Synthesis of Novel Polymers

Pentafluorobenzonitrile (PFBN) has been instrumental in the synthesis of novel fluorinated polymers. For example, novel fluorinated poly(ether nitrile)s (PENs) derived from PFBN have been synthesized, characterized by high thermal stabilities and excellent solubilities in common solvents, making them suitable for casting as tough transparent films (Kimura et al., 2001).

Chemical Reactivity Studies

PFBN is a reactive compound, studied extensively for its interactions with various chemicals. For instance, its reaction with ammonia, aniline, and other reagents mainly involves the displacement of the 4-fluorine atom. Such studies help understand the reactivity of fluorinated compounds and contribute to the development of new synthetic routes (Birchall et al., 1971).

Electron Capture Studies

Investigations into the electron attachment to PFBN have been conducted. These studies, which explore electron capture processes and dissociative electron attachment (DEA), are important for understanding the electronic properties of fluorinated aromatic compounds (Langer et al., 2008).

Spectroscopic Analysis

The absorption spectrum of PFBN has been analyzed using microwave spectroscopy. Such studies provide insights into the molecular structure and bond distances of fluorinated compounds, contributing to a better understanding of their physical and chemical properties (Sharma & Doraiswamy, 1968).

Exploration of Molecular Interactions

Research into the interaction of PFBN with metal cyanides has yielded products where fluorine is replaced by cyano- and methoxy-groups. These interactions are significant in the study of molecular displacement reactions and the synthesis of new compounds (Felstead et al., 1966).

Study of Structural Trends

Investigating the structural trends in mono-, di-, and pentafluorobenzonitriles using Fourier Transform Microwave Spectroscopy contributes to the understanding of the effects of fluorination on the geometry of chemical compounds (Kamaee et al., 2015).

Safety and Hazards

Pentafluorobenzonitrile is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions are not mentioned in the search results, Pentafluorobenzonitrile’s use in the synthesis of novel fluorinated poly(ether nitrile)s suggests potential applications in the development of new materials.

Mechanism of Action

Target of Action

Pentafluorobenzonitrile (PFBN) is a valuable intermediate in various chemical reactions

Mode of Action

It is known to participate in chemical reactions as an intermediate , but how it interacts with its targets in a biological context is not clear

Biochemical Pathways

Pfbn has been used in the synthesis of novel fluorinated poly(ether nitrile)s and pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . These compounds could potentially affect various biochemical pathways, but more research is needed to determine the exact pathways influenced by PFBN.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds, including PFBN. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it participates in . .

Biochemical Analysis

Biochemical Properties

Pentafluorobenzonitrile plays a significant role in biochemical reactions due to its high reactivity and stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fluorinated poly(ether nitrile)s and pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . These interactions often involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell . Additionally, it has been observed to affect the expression of genes related to stress response and detoxification.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurotransmission . The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments . Long-term exposure to this compound has been shown to cause alterations in cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell . The compound’s presence can also influence the activity of key metabolic enzymes, leading to shifts in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment.

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWJGZQOGXGSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061126
Record name Pentafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773-82-0
Record name Pentafluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluorobenzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 2,3,4,5,6-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAFLUOROBENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68CN7ME67X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorobenzonitrile
Reactant of Route 2
Pentafluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
Pentafluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
Pentafluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
Pentafluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
Pentafluorobenzonitrile
Customer
Q & A

Q1: Which position on the aromatic ring is most susceptible to nucleophilic attack in pentafluorobenzonitrile?

A2: While the cyano group itself is also electron-withdrawing, its effect is weaker than the combined influence of the fluorine atoms. Consequently, nucleophilic attack primarily occurs at the para position (position 4) relative to the cyano group. [, , , ]

Q2: Can you elaborate on the competition observed between methoxydefluorination and methoxide addition to the cyano group in this compound?

A3: Sodium methoxide in methanol can react with this compound in two competing ways: (1) methoxydefluorination via SNAr, replacing a fluorine atom with a methoxy group, and (2) reversible addition to the carbon-nitrogen triple bond of the cyano group. This competition can lead to complex kinetic behavior, with the reaction rate initially slowing down due to the reversible addition before proceeding to completion via methoxydefluorination. []

Q3: How does the reactivity of azide ion compare to methoxide ion in reactions with this compound?

A4: Azide ion (N3-) exhibits higher selectivity and lower reactivity compared to methoxide ion (CH3O-) in reactions with this compound. This difference is attributed to the nature of the nucleophiles and their relative reactivities. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C7F5N, and the molecular weight is 195.09 g/mol.

Q5: Are there any notable spectroscopic features of this compound?

A7: this compound displays characteristic infrared (IR) and Raman spectroscopic signals due to the presence of the cyano group and the C-F bonds. [] Additionally, its 19F NMR spectrum is a valuable tool for characterizing the molecule and its derivatives. [, ]

Q6: Is this compound compatible with common organic solvents?

A8: Yes, this compound exhibits excellent solubility in common organic solvents like diethyl ether, tetrahydrofuran, and dichloromethane. [, ]

Q7: Are there any examples of this compound being used as a building block in polymer synthesis?

A9: Yes, this compound serves as a valuable monomer for synthesizing various fluorinated polymers, including poly(arylene ether)s and poly(ether nitrile)s. These polymers often exhibit desirable properties like high thermal stability, good solubility, and film-forming abilities. [, , ]

Q8: Has this compound been explored in the context of metal-catalyzed reactions?

A10: Yes, research has explored its use in reactions such as the platinum-assisted addition of phosphorus ylides, leading to the formation of interesting platinum(II) complexes with iminophosphorane and N-bonded β-imino phosphorus ylide ligands. [, ]

Q9: Can this compound participate in catalytic hydrophosphonylation reactions?

A11: Yes, this compound, being a highly activated benzonitrile, undergoes nickel-catalyzed hydrophosphonylation with trialkyl phosphites under relatively mild conditions without requiring a Lewis acid. This reaction provides a route to α-aminophosphonates. []

Q10: Have computational methods been employed to study this compound?

A12: Yes, computational studies have investigated the molecular geometry and electronic structure of this compound using techniques like Fourier transform microwave (FTMW) spectroscopy and MP2/6-311++G(2d, 2p) calculations. These studies provide insights into the impact of fluorine substitution on the benzonitrile framework. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.